

# Navigating the Therapeutic Potential of 2-Aminopyrimidine Benzoic Acids: A Technical Overview

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## Compound of Interest

**Compound Name:** 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid

**Cat. No.:** B1298761

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For Researchers, Scientists, and Drug Development Professionals

**Disclaimer:** This technical guide addresses the chemical class of 2-aminopyrimidine benzoic acid derivatives. As of the latest searches, a specific CAS number and detailed experimental data for **4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid** are not publicly available. The information presented herein is a consolidated overview of synthetic methodologies, and potential biological activities based on structurally related compounds and the broader class of 2-aminopyrimidine derivatives.

## Introduction: The Prominence of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.<sup>[1][2]</sup> Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.<sup>[2][3]</sup> The incorporation of a benzoic acid functional group introduces a versatile handle for modulating physicochemical properties and exploring further chemical space, making this class of compounds particularly attractive for drug discovery programs.

## Physicochemical and Structural Data

While specific quantitative data for **4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid** is unavailable, the table below presents data for structurally similar compounds to provide a comparative reference. This information is crucial for understanding potential properties such as solubility, lipophilicity, and metabolic stability.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid	641569-94-0	C <sub>17</sub> H <sub>14</sub> N <sub>4</sub> O <sub>2</sub>	306.32[4][5]
2-(((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)acarbonyl)benzoic acid	94134-30-2	C <sub>20</sub> H <sub>18</sub> N <sub>4</sub> O <sub>5</sub> S	426.446[6][7]
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid	Not Available	C <sub>14</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	257.29[8]
4-Aminobenzoic acid	150-13-0	C <sub>7</sub> H <sub>7</sub> NO <sub>2</sub>	137.14[9]

## Synthetic Strategies for 2-Aminopyrimidine Derivatives

The synthesis of 2-aminopyrimidine derivatives can be achieved through various established chemical methodologies. Greener approaches, such as microwave-assisted and ultrasound-assisted syntheses, have been developed to improve reaction efficiency and reduce environmental impact.[10][11]

## General Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives

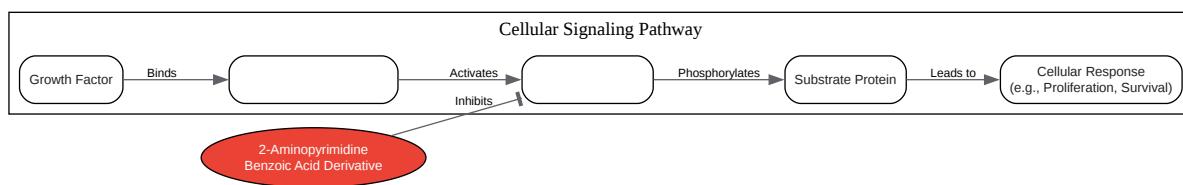
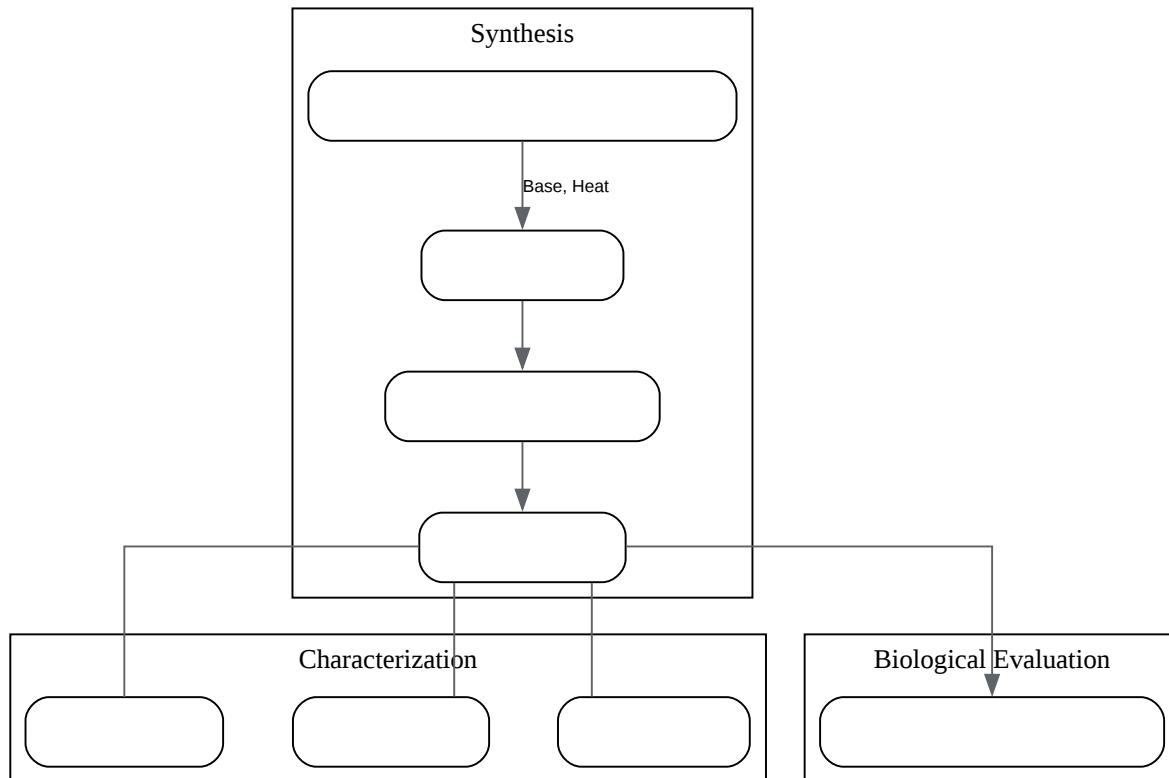
A common and effective method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a  $\beta$ -dicarbonyl compound with guanidine.[\[10\]](#) For the specific class of compounds discussed, a plausible synthetic route would involve the reaction of a substituted aminobenzoic acid with a suitable pyrimidine precursor.

A representative protocol is as follows:

- **Reaction Setup:** A mixture of a substituted amine (e.g., an aminobenzoic acid derivative), 2-amino-4,6-dichloropyrimidine (or a similar precursor), and a base such as triethylamine is prepared.[\[12\]](#)[\[13\]](#)
- **Solvent Conditions:** The reaction can be carried out in a suitable solvent, or in some cases, under solvent-free conditions.[\[12\]](#)[\[13\]](#)
- **Reaction Conditions:** The reaction mixture is typically heated, for example, at 80–90 °C.[\[12\]](#)[\[13\]](#) The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve the addition of water to precipitate the product, followed by filtration.[\[12\]](#)[\[13\]](#) The crude product is then purified, often by crystallization from a suitable solvent like ethanol.
- **Characterization:** The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.[\[12\]](#)[\[13\]](#)

## Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 2-aminopyrimidine benzoic acid derivatives.



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